4-(9H-Xanthen-9-yl)-phenylamine
Description
4-(9H-Xanthen-9-yl)-phenylamine (CAS: 35598-63-1) is an aromatic amine featuring a xanthene core (a tricyclic structure with two benzene rings fused via an oxygen atom) substituted at the 9-position with a phenylamine group. Its molecular formula is C₁₃H₁₁NO, with a molecular weight of 197.24 g/mol . This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to its rigid planar structure and electron-rich aromatic system, which may facilitate applications in fluorescence-based sensors or as a building block for advanced polymers .
Properties
CAS No. |
6630-82-6 |
|---|---|
Molecular Formula |
C19H15NO |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
4-(9H-xanthen-9-yl)aniline |
InChI |
InChI=1S/C19H15NO/c20-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12,19H,20H2 |
InChI Key |
BQZSDBAYXAUODK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-Xanthen-9-yl)-phenylamine typically involves the reaction of 9H-xanthene-9-carbaldehyde with aniline in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(9H-Xanthen-9-yl)-phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: The phenylamine group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Hydroquinone derivatives
Substitution: Various substituted phenylamine derivatives
Scientific Research Applications
4-(9H-Xanthen-9-yl)-phenylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(9H-Xanthen-9-yl)-phenylamine involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular response to oxidative stress .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical properties of 4-(9H-Xanthen-9-yl)-phenylamine and related compounds:
Key Differences and Implications
Functional Groups: Amine vs. Methanamine Derivatives: (9H-Xanthen-9-yl)methanamine hydrochloride and 9H-Xanthene-9-methanamine introduce a methylene spacer between the xanthene core and the amine, increasing flexibility and altering electronic properties .
Core Structure :
- Xanthene vs. Fluorene : Fluorene-based amines (e.g., CAS: 915140-78-2) replace the oxygen atom in xanthene with a carbon-carbon bond, resulting in a fully conjugated hydrocarbon system with higher thermal stability, advantageous for organic light-emitting diodes (OLEDs) .
Synthetic Accessibility :
- The sulfonamide derivative is synthesized in a single step from the parent amine, whereas methanamine derivatives require multi-step reductions or catalytic processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
